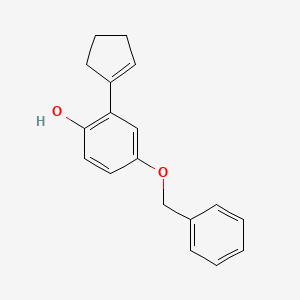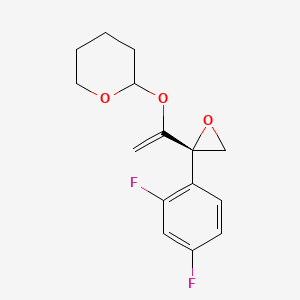
2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran is a synthetic organic compound that features a complex molecular structure It contains a difluorophenyl group, an oxirane ring, and a tetrahydropyran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran typically involves multiple steps:
Formation of the Difluorophenyl Oxirane: This step involves the reaction of a difluorophenyl precursor with an epoxidizing agent under controlled conditions to form the oxirane ring.
Vinylation: The oxirane intermediate is then subjected to a vinylation reaction, introducing the vinyl group.
Tetrahydropyran Formation: The final step involves the reaction of the vinylated oxirane with a tetrahydropyran precursor under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxirane ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents such as halogens or nucleophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce diols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, such as in the treatment of diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran: This compound itself.
2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-furan: A similar compound with a furan ring instead of a tetrahydropyran ring.
2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-thiopyran: A similar compound with a thiopyran ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C15H16F2O3 |
|---|---|
Poids moléculaire |
282.28 g/mol |
Nom IUPAC |
2-[1-[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]ethenoxy]oxane |
InChI |
InChI=1S/C15H16F2O3/c1-10(20-14-4-2-3-7-18-14)15(9-19-15)12-6-5-11(16)8-13(12)17/h5-6,8,14H,1-4,7,9H2/t14?,15-/m0/s1 |
Clé InChI |
PRNJGYLVURFLKZ-LOACHALJSA-N |
SMILES isomérique |
C=C([C@@]1(CO1)C2=C(C=C(C=C2)F)F)OC3CCCCO3 |
SMILES canonique |
C=C(C1(CO1)C2=C(C=C(C=C2)F)F)OC3CCCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide](/img/structure/B13849149.png)
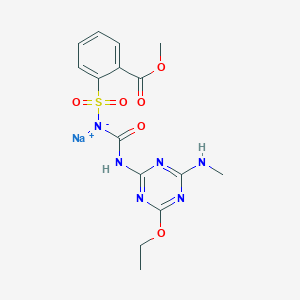
![(1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13849156.png)
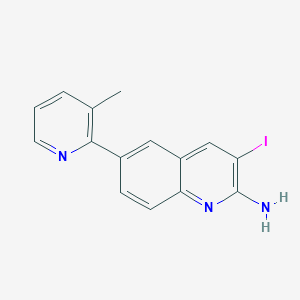


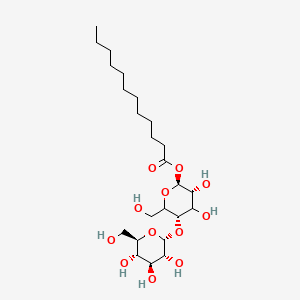
![4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13849188.png)
![[2R-[2alpha,6alpha,7beta(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13849191.png)

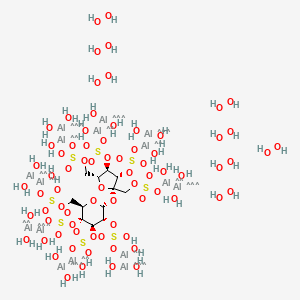
![6-Methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B13849214.png)
